(4,4-Dimethyl-2,5-dioxo-1,3-imidazolidinediyl)di-2,1-ethanediyl 3-mercaptopropionate
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Overview
Description
(4,4-Dimethyl-2,5-dioxo-1,3-imidazolidinediyl)di-2,1-ethanediyl 3-mercaptopropionate is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes an imidazolidine ring and mercaptopropionate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Dimethyl-2,5-dioxo-1,3-imidazolidinediyl)di-2,1-ethanediyl 3-mercaptopropionate typically involves multiple steps. One common method includes the reaction of 4,4-dimethyl-2,5-dioxoimidazolidine with ethylene glycol and 3-mercaptopropionic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(4,4-Dimethyl-2,5-dioxo-1,3-imidazolidinediyl)di-2,1-ethanediyl 3-mercaptopropionate undergoes various chemical reactions, including:
Oxidation: The mercaptopropionate groups can be oxidized to form disulfides.
Reduction: The imidazolidine ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the mercaptopropionate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Reduced imidazolidine derivatives.
Substitution: Various substituted imidazolidine and mercaptopropionate derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, (4,4-Dimethyl-2,5-dioxo-1,3-imidazolidinediyl)di-2,1-ethanediyl 3-mercaptopropionate is studied for its potential as a biochemical probe. Its reactivity with thiol groups makes it useful in studying protein interactions and enzyme activities.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological molecules suggests it could be used in drug development, particularly for targeting specific enzymes or receptors.
Industry
In industrial applications, this compound is used in the synthesis of polymers and advanced materials. Its unique properties make it suitable for creating materials with specific mechanical and chemical characteristics.
Mechanism of Action
The mechanism of action of (4,4-Dimethyl-2,5-dioxo-1,3-imidazolidinediyl)di-2,1-ethanediyl 3-mercaptopropionate involves its interaction with thiol groups in proteins and enzymes. This interaction can lead to the formation of disulfide bonds, altering the structure and function of the target molecules. The compound’s reactivity is influenced by its imidazolidine ring, which can stabilize intermediate states during reactions.
Properties
CAS No. |
55250-78-7 |
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Molecular Formula |
C15H24N2O6S2 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
2-[4,4-dimethyl-2,5-dioxo-3-[2-(3-sulfanylpropanoyloxy)ethyl]imidazolidin-1-yl]ethyl 3-sulfanylpropanoate |
InChI |
InChI=1S/C15H24N2O6S2/c1-15(2)13(20)16(5-7-22-11(18)3-9-24)14(21)17(15)6-8-23-12(19)4-10-25/h24-25H,3-10H2,1-2H3 |
InChI Key |
LJOCSZWVBPUWHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1CCOC(=O)CCS)CCOC(=O)CCS)C |
Origin of Product |
United States |
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